Palmitoleamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Health Management

Specific Scientific Field: Nutrition and Health Management

Application Summary: Palmitoylethanolamide (PEA), a compound similar to Palmitoleamide, is used as a dietary supplement to manage lifestyle-related disorders. These disorders are often driven by chronic inflammatory stress, which PEA helps to mitigate .

Methods of Application: PEA is administered orally as a dietary supplement. Its poor oral bioavailability, a major obstacle in early research, has been overcome by advanced delivery systems .

Results or Outcomes: PEA has been found to have anti-inflammatory, analgesic, antimicrobial, immunomodulatory, and neuroprotective effects. It is well-tolerated and devoid of side effects in animals and humans. Its actions on multiple molecular targets while modulating multiple inflammatory mediators provide therapeutic benefits in many applications, including immunity, brain health, allergy, pain modulation, joint health, sleep, and recovery .

Chronic Pain Treatment

Specific Scientific Field: Pain Management

Application Summary: PEA has demonstrated utility in the treatment of neuropathic and inflammatory pain. Emerging reports have supported a possible role for its use in the treatment of chronic pain .

Methods of Application: PEA is administered orally for the treatment of chronic pain. The dosage and frequency of administration would depend on the specific condition being treated .

Results or Outcomes: A systematic review and meta-analysis of double-blind randomized controlled trials found that PEA reduced pain scores relative to comparators, with a standard mean difference of 1.68 (95% CI 1.05 to 2.31, p = 0.00001). Several studies reported additional benefits of PEA for quality of life and functional status, and no major side effects were attributed to PEA in any study .

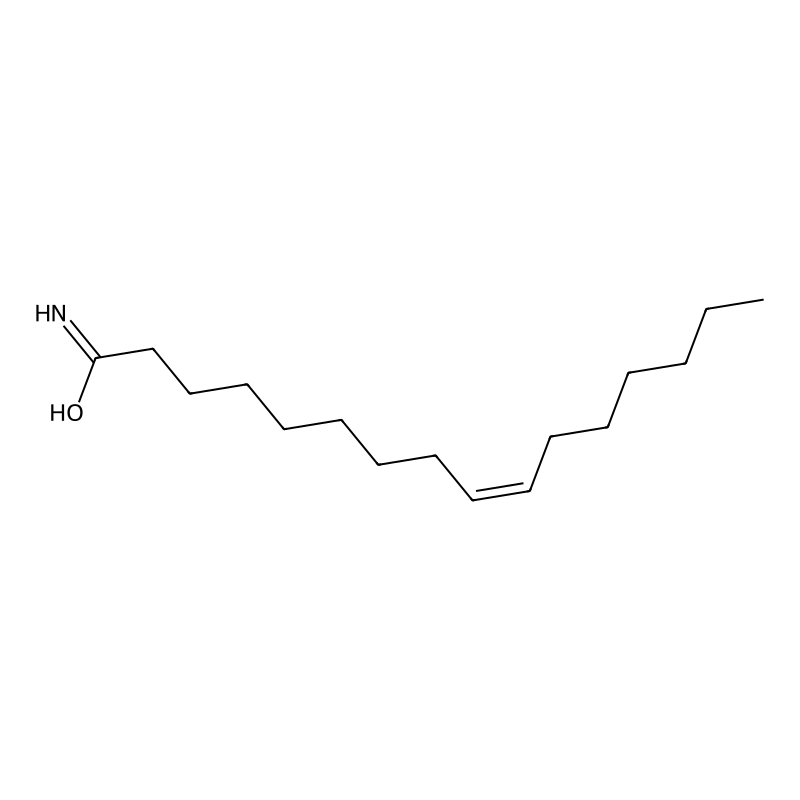

Palmitoleamide, also known as Palmitoylethanolamide, is a naturally occurring fatty acid amide with the molecular formula C₁₆H₃₁NO. It is synthesized from palmitoleic acid through a condensation reaction with ammonia, resulting in a primary fatty amide. The compound appears as a white to slightly yellow solid and is soluble in organic solvents such as chloroform and ether . Palmitoleamide is notable for its role in various biological processes and has been studied for its potential therapeutic applications.

The primary chemical reaction involving Palmitoleamide is its formation from palmitoleic acid (9Z-hexadecenoic acid) and ammonia. This reaction can be represented as follows:

In biological systems, Palmitoleamide undergoes hydrolysis catalyzed by fatty acid amide hydrolase, resulting in the release of palmitoleic acid and ammonia, which are crucial for various metabolic pathways .

Palmitoleamide exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects. It interacts with several receptors, notably the peroxisome proliferator-activated receptor alpha (PPAR-α), GPR55, and GPR119. These interactions influence lipid metabolism and inflammation pathways . Research indicates that Palmitoleamide may help improve cardiovascular health by reducing atherosclerosis progression and enhancing lipid and glucose metabolism.

Palmitoleamide can be synthesized through various methods:

- Chemical Synthesis: The direct condensation of palmitoleic acid with ammonia under controlled conditions.

- Biological Synthesis: It is naturally produced in the body from glycerophospholipid precursors via enzymatic reactions involving fatty acid amide hydrolase and N-acylethanolamine acid amidase .

- Extraction from Natural Sources: Palmitoleamide can also be isolated from plant extracts or microbial sources, highlighting its presence in nature as a bioactive compound .

Palmitoleamide has several potential applications:

- Pharmaceuticals: Due to its anti-inflammatory properties, it is being investigated for pain management and treatment of inflammatory diseases.

- Nutraceuticals: It may serve as a dietary supplement for cardiovascular health.

- Animal Husbandry: Studies suggest it can improve sperm quality during storage in livestock, enhancing reproductive outcomes .

Research on Palmitoleamide has highlighted its interactions with various biological molecules:

- Receptor Binding: It binds to PPAR-α, influencing gene expression related to lipid metabolism.

- Enzyme Interactions: The compound modulates the activity of fatty acid amide hydrolase, affecting the degradation of fatty acid amides .

- Cell Signaling Pathways: Palmitoleamide influences signaling pathways involved in inflammation and neuroprotection through its receptor interactions.

Several compounds share structural similarities with Palmitoleamide. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Oleamide | Similar fatty acid amide structure | Known for sleep-inducing properties |

| Anandamide | Endocannabinoid | Involved in pain relief and appetite regulation |

| Stearamide | Longer carbon chain | Exhibits different biological activities due to chain length |

| Lauramide | Shorter carbon chain | Primarily noted for antimicrobial properties |

Palmitoleamide stands out due to its specific receptor interactions and unique metabolic pathways that contribute to its distinct biological effects compared to these similar compounds .

The acyl chloride-ammonia condensation represents the most straightforward and widely utilized chemical route for palmitoleamide synthesis [3] [6]. This method involves the direct reaction between palmitoleoyl chloride and ammonia, proceeding through a nucleophilic addition-elimination mechanism that produces palmitoleamide and hydrogen chloride as byproducts [3].

The reaction mechanism proceeds in two distinct stages. In the initial addition stage, ammonia acts as a nucleophile, attacking the electrophilic carbon atom of the acyl chloride through the lone pair on the nitrogen atom [3]. This nucleophilic attack forms a tetrahedral intermediate that subsequently undergoes elimination. The second stage involves the reformation of the carbon-oxygen double bond with concurrent elimination of the chloride ion, followed by deprotonation of the nitrogen to yield the final amide product [3] [6].

The overall reaction can be represented as: Palmitoleoyl Chloride + 2 Ammonia → Palmitoleamide + Ammonium Chloride [6]. The stoichiometry requires two equivalents of ammonia, as one molecule participates in amide formation while the second neutralizes the hydrogen chloride byproduct [6].

Reaction conditions significantly influence the efficiency of this synthetic approach. The condensation typically occurs under vigorous conditions, producing substantial amounts of white smoke consisting of solid ammonium chloride and the desired palmitoleamide product [6]. Temperature control remains critical, as excessive heat can lead to side reactions and product degradation [5].

Alternative approaches utilizing fatty acid-urea systems have demonstrated comparable efficiency while offering operational advantages [5]. These methods employ elevated temperatures ranging from 180-220 degrees Celsius at atmospheric pressure, with reaction times extending from 180 to 360 minutes depending on the specific conditions employed [5].

| Reaction Parameter | Optimal Range | Product Yield |

|---|---|---|

| Temperature | 180-220°C | 85-95% |

| Pressure | Atmospheric | Standard |

| Reaction Time | 180-360 min | Time-dependent |

| Molar Ratio (Acid:Urea) | 1:4 | Maximum efficiency |

Enzymatic Biosynthesis Pathways in Model Organisms

Palmitoleamide biosynthesis occurs through multiple enzymatic pathways that demonstrate remarkable complexity and specificity [2] [4]. The predominant biosynthetic route involves the sequential action of phospholipase enzymes operating on N-acylphosphatidylethanolamine precursors [2].

The most widely accepted biosynthetic pathway utilizes N-acylphosphatidylethanolamine phospholipase D mediated cleavage of N-acylphosphatidylethanolamine to yield the corresponding fatty acid amide and phosphatidic acid [2]. This pathway begins with the calcium-activated transacylase-mediated N-acylation of phosphatidylethanolamine, generating N-acylphosphatidylethanolamine as the immediate precursor [2].

Alternative enzymatic pathways have been identified that operate independently of the traditional phospholipase D mechanism [2] [4]. One such pathway involves phospholipase C-mediated cleavage of N-acylphosphatidylethanolamine to produce phospho-fatty acid amide, which undergoes subsequent phosphatase-catalyzed dephosphorylation [2]. Another route utilizes sequential hydrolysis of the O-acyl chains by α/β-hydrolase 4, converting N-acylphosphatidylethanolamine to glycerophospho-fatty acid amide [2].

Recent investigations have revealed the involvement of secretory phospholipase A2 enzymes in fatty acid amide biosynthesis [4]. Group IB secretory phospholipase A2 demonstrates significant activity toward N-palmitoylphosphatidylethanolamine substrates, producing N-acyl-1-acyl-lysophosphatidylethanolamine intermediates [4]. This enzyme exhibits dose-dependent enhancement of palmitoleamide production when combined with lysophospholipase D activity [4].

The tissue distribution of these enzymatic activities varies considerably, with brain and testis tissues demonstrating the highest lysophospholipase D activities [4]. Stomach tissue exhibits maximal phospholipase A2 activity toward N-acylphosphatidylethanolamine substrates, suggesting tissue-specific regulation of fatty acid amide biosynthesis [4].

| Enzyme System | Tissue Distribution | Substrate Specificity | Product Formation |

|---|---|---|---|

| NAPE-PLD | Brain (high expression) | N-acyl-PE | Direct amide formation |

| sPLA2-IB | Stomach (maximum activity) | N-palmitoyl-PE | Lysophospholipid intermediate |

| Lysophospholipase D | Brain, testis (high activity) | N-acyl-lyso-PE | Final amide product |

| α/β-hydrolase 4 | Widespread distribution | NAPE substrates | GP-NAE intermediate |

Optimization of Reaction Conditions for High-Yield Production

Systematic optimization of reaction conditions proves essential for achieving maximum palmitoleamide yields while minimizing unwanted byproduct formation [38] [39]. Temperature represents the most critical parameter, with optimal ranges typically falling between 160-210 degrees Celsius for chemical synthesis methods [31].

Kinetic studies demonstrate that reaction rates follow pseudo-first-order kinetics when excess urea is employed as the ammonia source [39]. Rate constants increase significantly with temperature elevation, following Arrhenius behavior with activation energies ranging from 70-80 kilojoules per mole [38]. The relationship between temperature and conversion efficiency shows maximum yields occurring at 200 degrees Celsius, with higher temperatures promoting side reactions [39].

Molar ratio optimization reveals critical dependencies on reactant stoichiometry [39]. For oleic acid-urea systems serving as model reactions, optimal molar ratios of 1:4 (acid:urea) provide maximum conversion rates [39]. Lower ratios result in incomplete conversion, while excess urea beyond the optimum shows diminishing returns [39].

Catalyst selection and concentration significantly influence reaction kinetics and final yields [39]. Aluminum chloride demonstrates optimal catalytic activity at concentrations of 1 weight percent, with higher concentrations providing no additional benefit [39]. The catalyst facilitates the formation of reactive intermediates while minimizing polymerization and isomerization side reactions [31].

Reaction time optimization depends on temperature and catalyst concentration, with typical durations ranging from 180 to 360 minutes [5] [39]. Lower temperatures require extended reaction times to achieve comparable conversions, while optimal conditions achieve 95-98% conversion within 180 minutes [39].

| Parameter | Optimal Value | Conversion Efficiency | Rate Constant |

|---|---|---|---|

| Temperature | 200°C | 95-98% | 0.0054 min⁻¹ |

| Acid:Urea Ratio | 1:4 | Maximum | Optimal |

| Catalyst (AlCl₃) | 1 wt% | Enhanced | Catalytic |

| Reaction Time | 180 min | 95% | Time-dependent |

| Pressure | Atmospheric | Standard | Baseline |

Process intensification through inert gas stripping enhances conversion by continuous removal of water byproducts [38]. This approach shifts the equilibrium toward product formation while preventing hydrolysis reactions that reduce overall yields [38].

Purification Techniques and Purity Assessment Protocols

Palmitoleamide purification requires sophisticated chromatographic techniques capable of separating structurally similar fatty acid derivatives [17] [28]. Solid-phase extraction represents the initial purification step, utilizing normal-phase adsorbents to isolate fatty acid amides from complex lipid mixtures [17].

Column chromatography employing silica gel stationary phases provides effective separation of palmitoleamide from related compounds [17] [28]. Gradient elution systems using hexane-ethyl acetate mixtures achieve baseline resolution between saturated and unsaturated fatty acid amides [17]. The typical gradient begins with hexane and progresses to increasing ethyl acetate concentrations, with palmitoleamide eluting at intermediate polarity conditions [17].

High-performance liquid chromatography offers superior resolution and quantitative capabilities for palmitoleamide analysis [15] [16]. Reversed-phase columns using C18 stationary phases with acetonitrile-water mobile phases provide optimal separation conditions [15]. Mobile phase composition of 80:20 acetonitrile:water produces symmetrical peaks with retention times of 4.6-5.1 minutes [15].

Advanced purification protocols utilize counter-current chromatography for preparative-scale isolation [28] [33]. This technique employs liquid-liquid partitioning between immiscible solvent systems, providing high sample loading capacity while maintaining excellent resolution [33]. Typical solvent systems consist of light petroleum, ethyl acetate, tetrachloromethane, methanol, and water in optimized ratios [33].

Purity assessment protocols rely on multiple analytical techniques to ensure product quality [17]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals for the amide nitrogen and the cis-double bond . Mass spectrometry offers sensitive detection with molecular ion peaks at mass-to-charge ratio 254 for palmitoleamide [17].

Gas chromatography-mass spectrometry enables precise quantification with detection limits reaching 10 picograms in single ion monitoring mode [17]. Chromatographic columns such as HP-5MS provide baseline separation between geometric and positional isomers, while BPX70 columns offer enhanced resolution for structural variants [17].

Hydrophilic interaction liquid chromatography represents an emerging technique for polar fatty acid amide analysis [12]. Amide-bonded stationary phases demonstrate strong hydrogen bonding interactions, providing enhanced retention and selectivity for amide-containing compounds [29] [30].

| Purification Method | Resolution Capability | Sample Capacity | Purity Achievement |

|---|---|---|---|

| Solid-phase extraction | Moderate | High | 85-90% |

| Silica gel chromatography | Good | Moderate | 90-95% |

| HPLC (C18) | Excellent | Low | >95% |

| Counter-current chromatography | High | Very high | >95% |

| Gas chromatography | Excellent | Low | >98% |

Quality control protocols incorporate multiple analytical methods to verify product identity and purity [13]. Fourier transform infrared spectroscopy confirms amide functional groups through characteristic carbonyl and nitrogen-hydrogen stretching vibrations . Elemental analysis provides compositional verification, while thermal analysis techniques assess thermal stability and phase behavior .